N-(2-chlorobenzyl)-6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Overview
Description
N-(2-chlorobenzyl)-6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorobenzyl and fluorobenzyl groups attached to a thienopyrimidine core, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chlorobenzyl and fluorobenzyl groups. Common reagents used in these reactions include chlorobenzyl chloride, fluorobenzyl bromide, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with altered chemical and biological properties.
Scientific Research Applications
N-(2-chlorobenzyl)-6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline: Shares the chlorobenzyl group but differs in the core structure.
N-(2-fluorobenzyl)-2-phenylethylamine: Contains the fluorobenzyl group but has a different backbone.
N-(4-(2-chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine: Similar in having the chlorobenzyl group but with a piperazine ring.
Uniqueness
N-(2-chlorobenzyl)-6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is unique due to its combination of chlorobenzyl and fluorobenzyl groups attached to a thienopyrimidine core
Properties
Molecular Formula |
C26H25ClFN3O3S |
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Molecular Weight |
514.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C26H25ClFN3O3S/c27-20-10-5-3-8-18(20)16-29-23(32)12-2-1-7-14-30-25(33)24-22(13-15-35-24)31(26(30)34)17-19-9-4-6-11-21(19)28/h3-6,8-11,13,15H,1-2,7,12,14,16-17H2,(H,29,32) |
InChI Key |
QZXCMNLWYQMSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F)Cl |
Origin of Product |
United States |
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